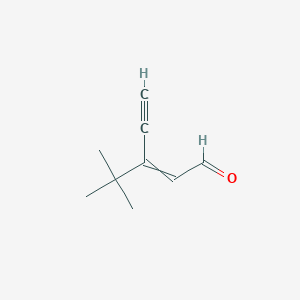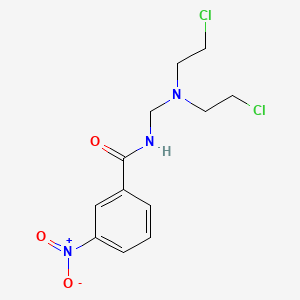
N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of bis(2-chloroethyl)amino and nitrobenzamide groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with bis(2-chloroethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-nitrobenzoyl chloride and bis(2-chloroethyl)amine.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as column chromatography enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different nucleophiles replacing the chlorine atoms.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: Products include various oxidized forms of the nitro group, such as nitroso or hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical tool for modifying proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which can alkylate the N7 position of guanine bases in DNA. This leads to the formation of interstrand cross-links, disrupting DNA synthesis and transcription, ultimately resulting in cell death. The nitro group may also contribute to the compound’s reactivity by undergoing reduction to form reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide can be compared with other nitrogen mustard compounds such as melphalan and chlorambucil. These compounds share similar alkylating properties but differ in their specific chemical structures and reactivity. For example:
Melphalan: Contains a phenylalanine moiety, making it more selective for certain types of cancer cells.
Chlorambucil: Has a butyric acid side chain, which affects its pharmacokinetics and toxicity profile.
Similar Compounds
- Melphalan
- Chlorambucil
- Cyclophosphamide
- Ifosfamide
These compounds are all nitrogen mustards with varying structures and applications, primarily in the treatment of cancer.
Eigenschaften
CAS-Nummer |
40478-21-5 |
|---|---|
Molekularformel |
C12H15Cl2N3O3 |
Molekulargewicht |
320.17 g/mol |
IUPAC-Name |
N-[bis(2-chloroethyl)aminomethyl]-3-nitrobenzamide |
InChI |
InChI=1S/C12H15Cl2N3O3/c13-4-6-16(7-5-14)9-15-12(18)10-2-1-3-11(8-10)17(19)20/h1-3,8H,4-7,9H2,(H,15,18) |
InChI-Schlüssel |
FOORLMPKLAVLTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCN(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine](/img/structure/B14674632.png)

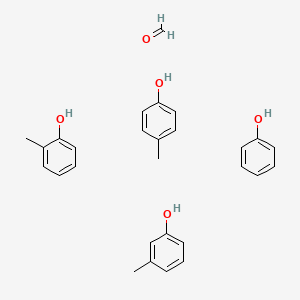
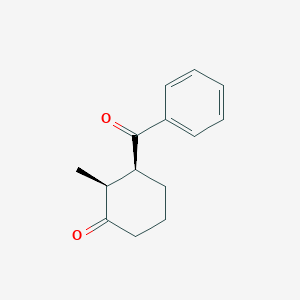

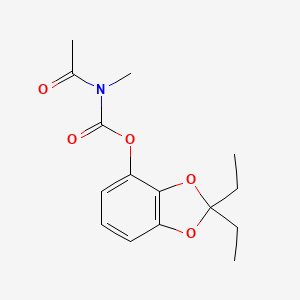
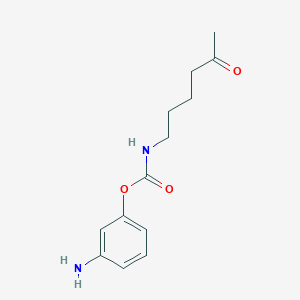
![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
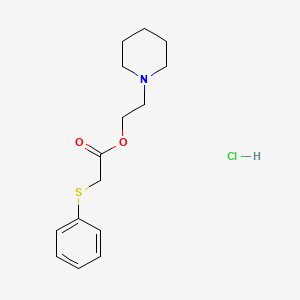
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
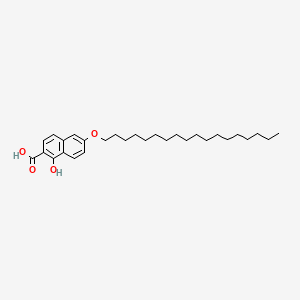
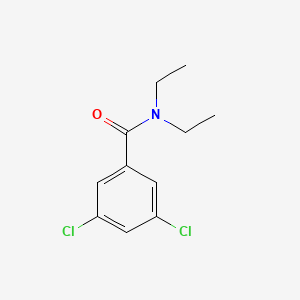
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)
